molecular formula C17H25N3O3 B1383141 4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester CAS No. 909563-58-2

4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1383141
M. Wt: 319.4 g/mol
InChI Key: MKJAGWYNZFHBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of “4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester” is 305.42 . The SMILES string representation of the molecule is O=C (OC (C) (C)C)N (CCC1)CC1NCC2=CC=C (N)C=C2 . This provides a linear representation of the molecular structure.


Physical And Chemical Properties Analysis

“4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the resources I accessed.

Scientific Research Applications

Synthesis and Intermediate Role in Drug Development

4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester serves as an important intermediate in the synthesis of various biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to 4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester, has been synthesized as an intermediate in the development of crizotinib, a drug used in cancer therapy (Kong et al., 2016).

Role in Biological Evaluation

The compound has been involved in the synthesis and biological evaluation of related compounds. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, another related compound, was synthesized and evaluated for its antibacterial and anthelmintic activity, demonstrating moderate activity in these areas (Sanjeevarayappa et al., 2015).

Activation of Human Small-Conductance Ca2+-Activated K+ Channels

A molecule similar in structure, 4-(2-methoxy-phenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), has been identified as an activator of small-conductance Ca2+-activated K+ channels, specifically the SK1 subtype. This represents a novel mode of action for drugs targeting these channels, providing insights into potential therapeutic applications for conditions involving these channels (Hougaard et al., 2009).

Asymmetric Synthesis of Nociceptin Antagonists

In asymmetric synthesis, derivatives of this compound class have been used as intermediates in the synthesis of nociceptin antagonists, showcasing its utility in creating complex, biologically active molecules (Jona et al., 2009).

Safety And Hazards

This compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with it are H302 - H319 . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 - P337 + P313 . Please handle it with appropriate safety measures.

properties

IUPAC Name

tert-butyl 4-[(3-aminobenzoyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10,18H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJAGWYNZFHBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminobenzoylamino)piperidine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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